[1,2,4]Triazolo[4,3-a]pyridin-8-amine [1,2,4]Triazolo[4,3-a]pyridin-8-amine
Brand Name: Vulcanchem
CAS No.: 31040-11-6
VCID: VC2322857
InChI: InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2
SMILES: C1=CN2C=NN=C2C(=C1)N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

CAS No.: 31040-11-6

Cat. No.: VC2322857

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[4,3-a]pyridin-8-amine - 31040-11-6

Specification

CAS No. 31040-11-6
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name [1,2,4]triazolo[4,3-a]pyridin-8-amine
Standard InChI InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2
Standard InChI Key VIEMYQNTSLRXDJ-UHFFFAOYSA-N
SMILES C1=CN2C=NN=C2C(=C1)N
Canonical SMILES C1=CN2C=NN=C2C(=C1)N

Introduction

# Triazolo[4,3-a]pyridin-8-amine: A Comprehensive Analysis Triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring, with an amine group at the 8-position. This compound has attracted significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and versatility as a building block for more complex molecules. The unique structural arrangement of nitrogen atoms in the fused ring system contributes to its distinctive chemical properties and biological interactions.

Basic Properties

The basic properties of Triazolo[4,3-a]pyridin-8-amine are summarized in the table below:

PropertyValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents
Melting PointTypically above 200°C
Hydrogen Bond Acceptors4 (nitrogen atoms)
Hydrogen Bond Donors1 (primary amine)

Structural Characteristics

The compound features a planar or near-planar conformation due to the conjugated nature of the fused ring system. The amine group at the 8-position provides a site for hydrogen bonding interactions and nucleophilic reactivity. The nitrogen atoms in the triazole ring contribute to the compound's ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Triazolo[4,3-a]pyridin-8-amine and its derivatives. These methods typically involve cyclization reactions of suitable precursors under specific conditions.

Common Synthetic Routes

One approach to synthesizing triazolopyridine derivatives involves the reaction of 2-hydrazinopyridine with appropriate reagents. For Triazolo[4,3-a]pyridin-8-amine, a nitro group is often introduced at the 8-position, which is subsequently reduced to form the amine functionality .

Another synthetic pathway utilizes multi-component reactions involving 3-amino-1,2,4-triazole derivatives, which can be cyclized with appropriate reagents to form the desired triazolopyridine scaffold.

Purification Techniques

Purification of Triazolo[4,3-a]pyridin-8-amine typically involves:

TechniqueApplication
RecrystallizationUsing appropriate solvents like methanol for obtaining high-purity crystals
Column ChromatographyFor separating the target compound from reaction mixtures
Preparative HPLCFor achieving high purity levels required for biological testing

Structural Confirmation

Confirmation of the structure of Triazolo[4,3-a]pyridin-8-amine and its derivatives is commonly performed using:

  • X-ray crystallography to determine bond angles and confirm the regiochemistry of cyclization

  • High-resolution mass spectrometry (HRMS) to validate the molecular formula

  • NMR spectroscopy (¹H and ¹³C) to confirm the structural arrangement

  • IR spectroscopy to identify characteristic functional groups

Chemical Reactivity

The chemical reactivity of Triazolo[4,3-a]pyridin-8-amine is largely determined by the presence of the amine group and the nitrogen-rich heterocyclic system.

Reactions of the Amine Group

The primary amine at the 8-position can undergo various transformations:

  • Acylation reactions with acid chlorides or anhydrides to form amides

  • Alkylation reactions with alkyl halides to form secondary and tertiary amines

  • Reductive amination with aldehydes or ketones

  • Diazonium formation followed by various transformations (Sandmeyer reactions)

Reactions of the Heterocyclic System

The triazolopyridine scaffold can participate in several reactions:

Reaction TypeDescriptionCommon Reagents
Electrophilic SubstitutionTypically occurs at carbon atoms of the pyridine ringVarious electrophiles
Nucleophilic SubstitutionMay occur at electron-deficient positionsNucleophiles under basic conditions
Coordination ChemistryInteraction with metal ions through nitrogen atomsVarious metal salts
OxidationFormation of N-oxidesHydrogen peroxide, mCPBA

Biological Activities Triazolo[4,3-a]pyridin-8-amine and related derivatives have demonstrated various biological activities that make them interesting candidates for pharmaceutical development.

Structure-Activity Relationships

Studies on triazolopyridine derivatives have revealed several structure-activity relationships:

  • The presence and position of the amine group significantly influence binding to biological targets

  • Substitution patterns on the pyridine ring affect pharmacokinetic properties and target selectivity

  • The nitrogen atoms in the triazole ring are crucial for hydrogen bonding interactions with biological receptors

Research Applications Triazolo[4,3-a]pyridin-8-amine has found applications in various fields of research due to its unique properties and reactivity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for the development of bioactive molecules. The nitrogen-rich system provides multiple points for molecular recognition, while the amine group offers a site for further derivatization to optimize pharmacological properties.

Building Block in Organic Synthesis

As a building block in organic synthesis, Triazolo[4,3-a]pyridin-8-amine enables the construction of more complex molecules with specific functional characteristics. The amino group serves as a versatile handle for introducing additional structural elements.

Coordination Chemistry

The nitrogen atoms in the triazole and pyridine rings, along with the amine group, make this compound interesting for coordination chemistry studies. It can form complexes with various metal ions, potentially leading to applications in catalysis and materials science.

Comparison with Related Compounds

To better understand the unique properties of Triazolo[4,3-a]pyridin-8-amine, it is valuable to compare it with structurally related heterocyclic compounds.

Structural Comparison

CompoundStructural DifferencesNotable Properties
Triazolo[1,5-a]pyridineDifferent fusion pattern of triazole to pyridineDifferent electronic distribution
Triazolo[4,3-a]quinoxalineAdditional fused benzene ringEnhanced π-stacking capabilities
Triazolo[4,3-b]pyridazineDifferent arrangement of nitrogen atomsAltered hydrogen bonding patterns
3-Methyl- triazolo[4,3-a]pyridin-8-amineAdditional methyl group at 3-positionModified lipophilicity and steric properties

Functional Comparison

The specific arrangement of nitrogen atoms in Triazolo[4,3-a]pyridin-8-amine influences its:

  • Acid-base properties compared to related heterocycles

  • Hydrogen bonding capabilities, affecting interactions with biological targets

  • Coordination behavior with metal ions

  • Metabolic stability and pharmacokinetic profile

Current Research Trends

Research involving Triazolo[4,3-a]pyridin-8-amine and related triazolopyridines continues to evolve, with several emerging areas of interest.

Drug Development Studies

Recent research has focused on exploring derivatives of triazolopyridines, including those with an amine at the 8-position, for their potential as:

  • Kinase inhibitors in cancer therapy

  • Phosphodiesterase inhibitors for various conditions

  • Modulators of neurotransmitter systems

  • Antiviral agents targeting specific viral replication mechanisms

Synthetic Methodology Advancements

Ongoing research aims to develop more efficient and selective methods for synthesizing Triazolo[4,3-a]pyridin-8-amine and its derivatives. These include:

  • One-pot synthetic approaches to streamline production

  • Regioselective functionalization methods

  • Environmentally friendly synthetic procedures

  • Scale-up techniques for industrial production

Emerging Applications

New applications for Triazolo[4,3-a]pyridin-8-amine continue to emerge in:

  • Fluorescent probes for biological imaging

  • Materials science, particularly in the development of organic electronics

  • Ligands for transition metal catalysis

  • Chemical biology tools for studying protein function

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